molecular formula C10H20N2O3 B1403472 1-Boc-3-aminomethyl-3-methoxyazetidine CAS No. 1392804-77-1

1-Boc-3-aminomethyl-3-methoxyazetidine

Cat. No. B1403472
CAS RN: 1392804-77-1
M. Wt: 216.28 g/mol
InChI Key: WFBNSXNNEABLBC-UHFFFAOYSA-N
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Description

“1-Boc-3-aminomethyl-3-methoxyazetidine” is a chemical compound with the CAS Number: 1392804-77-1 . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate . The InChI code is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-Boc-3-aminomethyl-3-methoxyazetidine” is 216.28 . It is a liquid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis of Novel Amino Acids and Peptides

    • 1-Boc-3-aminomethyl-3-methoxyazetidine is used in the synthesis of novel cyclic fluorinated beta-amino acids like 1-Boc-3-fluoroazetidine-3-carboxylic acid, which have potential as building blocks in medicinal chemistry (Van Hende et al., 2009).
    • It is involved in the generation and electrophile trapping of N-Boc-2-lithio-2-azetine, leading to the synthesis of 2-substituted 2-azetines, useful in organic synthesis (Hodgson et al., 2014).
  • Development of Antidepressant Compounds

    • This compound is integral in synthesizing 3-aminoazetidine derivatives aimed at creating broad-spectrum antidepressants. These derivatives have shown inhibitory reuptake activities against neurotransmitters like serotonin, norepinephrine, and dopamine (Han et al., 2014).
  • Asymmetric Synthesis and Chiral Auxiliary Applications

    • N-Boc-1,3-oxazolidines, similar in structure to 1-Boc-3-aminomethyl-3-methoxyazetidine, are used as chiral auxiliaries in asymmetric synthesis. They are prepared from beta-amino alcohols and are significant for stereoselective transformations (Agami & Couty, 2004).
  • Exploration in Azetidine Rearrangements

    • The compound's derivatives are used in studying synthetic pathways and reaction mechanisms, such as the unexpected synthesis of 3-methoxy-3-methylazetidines through aziridine to azetidine rearrangements (Stankovic et al., 2011).
  • Synthesis of Beta-Lactam-Containing Peptides

    • Derivatives of 1-Boc-3-aminomethyl-3-methoxyazetidine are used in the synthesis of beta-lactam-containing peptides, which are important in medicinal chemistry and drug development (Kovač et al., 2009).
  • In Synthesis of Enantiopure 1,2-diols

    • N-Boc 2-Acyloxazolidines, closely related to the compound, are synthesized and used for obtaining enantiopure 1,2-diols, crucial in various chemical syntheses (Agami et al., 1995).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBNSXNNEABLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-aminomethyl-3-methoxyazetidine

CAS RN

1392804-77-1
Record name tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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